AT-1002 TFA

Nasal drug delivery Paracellular permeability Peptide stability

Procure AT-1002 TFA, a specific tight junction regulator derived from Vibrio cholerae ZOT. This TFA salt form provides superior solubility and experimental reproducibility over the free base. Essential for researchers developing oral, nasal, pulmonary, or CNS-targeted drug delivery systems requiring reversible paracellular permeability enhancement. Verify the TFA salt form for biological activity and stability in formulation development; not interchangeable with C-terminal amidated analogs like Pep1.

Molecular Formula C34H54F3N9O9S
Molecular Weight 821.9 g/mol
Cat. No. B8081535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAT-1002 TFA
Molecular FormulaC34H54F3N9O9S
Molecular Weight821.9 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CS)NC(=O)C(CC1=CC=CC=C1)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C32H53N9O7S.C2HF3O2/c1-5-19(4)26(41-29(45)24(17-49)40-27(43)21(33)15-20-10-7-6-8-11-20)30(46)37-16-25(42)38-22(12-9-13-36-32(34)35)28(44)39-23(31(47)48)14-18(2)3;3-2(4,5)1(6)7/h6-8,10-11,18-19,21-24,26,49H,5,9,12-17,33H2,1-4H3,(H,37,46)(H,38,42)(H,39,44)(H,40,43)(H,41,45)(H,47,48)(H4,34,35,36);(H,6,7)/t19-,21-,22-,23-,24-,26-;/m0./s1
InChIKeyJDVTZXDTPSAPFV-CACDTQBQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AT-1002 (FCIGRL) TFA Salt: A 6-Mer Synthetic Tight Junction Modulator and Paracellular Absorption Enhancer for Drug Delivery Research and Procurement


The compound (2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid, commonly known as AT-1002 TFA (CAS 835872-35-0), is a 6-mer synthetic peptide (H-Phe-Cys-Ile-Gly-Arg-Leu-OH) supplied as a trifluoroacetate salt . AT-1002 is derived from the active domain of Vibrio cholerae zonula occludens toxin (ZOT) and functions as a reversible tight junction (TJ) regulator, increasing paracellular transport of molecules across epithelial and endothelial barriers [1]. This compound is widely used in pharmaceutical research as a permeation enhancer to improve the oral, nasal, pulmonary, and transdermal bioavailability of co-administered therapeutic agents [2].

Why Generic Substitution Fails: Critical Differentiators of AT-1002 TFA Salt vs. In-Class Tight Junction Modulators and Peptide Analogs


AT-1002 TFA cannot be interchanged with other tight junction modulators (e.g., PN-159, C-CPE, ADT-6) or structurally modified analogs (e.g., Pep1, Pep2) due to fundamental differences in barrier selectivity, in vivo stability, and permeation enhancement efficacy [1]. The parent peptide H-FCIGRL-OH (AT-1002) exhibits pH-dependent instability under physiological conditions, resulting in negligible nasal absorption enhancement, whereas the C-terminal amidated analog Pep1 (FCIGRL-NH2) restores in vivo activity [2]. Additionally, the TFA salt form offers superior solubility and handling characteristics compared to the free base, directly impacting experimental reproducibility and procurement decisions [3]. Selection of the correct molecular entity—specifically AT-1002 supplied as the TFA salt—is essential to ensure both biological activity and practical usability in formulation development.

Product-Specific Quantitative Evidence Guide: Head-to-Head and Cross-Study Differentiation Data for AT-1002 TFA Salt


C-Terminal Amidation Eliminates Stability Defect and Restores In Vivo Nasal Permeation Enhancement: Pep1 (FCIGRL-NH2) vs. AT1002 (H-FCIGRL-OH) Head-to-Head Comparison

In a direct head-to-head study, the parent peptide AT1002 (H-FCIGRL-OH) demonstrated no significant increase in mannitol absorption following intranasal administration in rats compared to mannitol alone, attributable to pH-dependent instability under physiological conditions. In contrast, the C-terminal amidated analog Pep1 (FCIGRL-NH2) increased the area under the plasma concentration–time curve (AUC₀–₃₆₀ min) by 3.63-fold and peak plasma concentration (Cmax) by 2.68-fold over the mannitol-only control [1]. This demonstrates that terminal modification fundamentally alters in vivo functionality, and that unmodified AT1002 may not perform adequately in nasal delivery applications.

Nasal drug delivery Paracellular permeability Peptide stability Tight junction modulation

AT-1002 TFA Salt Form Demonstrates Enhanced Solubility and Stability vs. Free Base with Equivalent Bioactivity

The trifluoroacetate (TFA) salt form of AT-1002 offers improved aqueous solubility and stability compared to the free base form, while maintaining identical molar bioactivity [1]. Specifically, the TFA salt is soluble in DMSO at 33.33 mg/mL (40.55 mM with ultrasonication) and in water at 1 mg/mL (1.22 mM with ultrasonication) . This enhanced handling profile is critical for reproducible in vitro and in vivo experimentation, as peptide aggregation or precipitation can confound permeability and toxicity assays. Users should verify that the procured material is the TFA salt (CAS 835872-35-0 free base equivalent) to ensure consistent solubility and bioactivity across experimental replicates.

Peptide formulation Salt selection Solubility optimization Stability Procurement specifications

AT-1002 Increases Intratracheal Absorption of Salmon Calcitonin by 5.2-Fold vs. Control in Rats

Co-administration of salmon calcitonin with 1 mg of AT-1002 via intratracheal instillation in rats resulted in a 5.2-fold increase in the area under the plasma concentration–time curve (AUC) compared to calcitonin administered alone [1]. This study also demonstrated that AT-1002 caused reversible reduction in transepithelial electrical resistance (TEER) and increased lucifer yellow permeability in Caco-2 cell monolayers, confirming the mechanism involves TJ disassembly [1]. The quantitative enhancement in pulmonary absorption highlights AT-1002's utility as a paracellular permeation enhancer for peptide and protein therapeutics delivered via the respiratory route.

Pulmonary drug delivery Intratracheal administration Paracellular absorption Peptide therapeutics

AT-1002 Enhances Oral Bioavailability of Low Molecular Weight Heparin (Ardeparin) to 20.5% vs. Negligible Oral Absorption Without Enhancer

In a rat oral absorption study, co-administration of ardeparin (low molecular weight heparin) with 100 µg/kg AT-1002 increased the relative oral bioavailability to approximately 20.5% compared to subcutaneous administration, whereas oral ardeparin alone yields negligible systemic absorption [1]. In vitro, AT-1002 at 0.025% (w/v) increased ardeparin permeability approximately 2-fold across Caco-2 cell monolayers compared to control [1]. Importantly, no significant cytotoxicity was observed at AT-1002 concentrations below 0.0028% (w/v), and 100 µg/kg oral AT-1002 did not induce observable morphological damage to gastrointestinal tissues in vivo [1].

Oral drug delivery Heparin Bioavailability enhancement Paracellular transport

Selectivity for Brain Endothelial Cells Over Intestinal Epithelial Cells: AT-1002 Demonstrates Blood-Brain Barrier Targeting Among Six TJ Modulators

A comparative study evaluated six tight junction modulatory peptides (ADT-6, HAV-6, C-CPE, 7-mer, AT-1002, and PN-159) for their ability to reversibly open paracellular pathways in Caco-2 intestinal epithelial cells and a blood-brain barrier (BBB) coculture model [1]. The study demonstrated a selectivity profile: C-CPE, ADT-6, and HAV-6 preferentially acted on epithelial cells, whereas 7-mer and AT-1002 peptides exhibited selectivity for brain endothelial cells [1]. PN-159 was the most effective modulator in both models [1]. This selectivity is critical for applications targeting CNS delivery, where off-target effects on intestinal epithelium are undesirable.

Blood-brain barrier CNS drug delivery Tight junction modulators Barrier selectivity

Reversible TEER Reduction Without Cytotoxicity: AT-1002 Reduces Transepithelial Electrical Resistance at Concentrations Below 0.0028% (w/v)

AT-1002 induces a reversible reduction in transepithelial electrical resistance (TEER) in Caco-2 cell monolayers, indicating tight junction opening [1]. Cell viability studies established a critical safety threshold: no significant cytotoxicity was observed at AT-1002 concentrations below 0.0028% (w/v) [2]. Above this threshold, AT-1002 reduces cell viability after 24 hours at concentrations ≥2.5 mg/mL . The reversibility of TEER reduction confirms that AT-1002 does not cause permanent barrier damage, an essential characteristic for pharmaceutical excipient applications.

Caco-2 monolayer TEER assay Cytotoxicity Reversibility Safety threshold

Optimal Research and Industrial Application Scenarios for AT-1002 TFA Salt Based on Quantitative Differentiation Evidence


Nasal Drug Delivery of Peptides and Small Molecules Requiring Enhanced Paracellular Absorption

Based on head-to-head comparison data showing that the C-terminal amidated analog Pep1 (FCIGRL-NH2) increases intranasal mannitol AUC 3.63-fold and Cmax 2.68-fold, while unmodified AT1002 provides no significant enhancement [1], AT-1002 TFA is best applied as a starting scaffold for terminal modifications aimed at improving stability and nasal permeation enhancement. Researchers developing intranasal formulations of poorly bioavailable drugs (e.g., peptides, antisense oligonucleotides) should utilize AT-1002 TFA as a reference standard to evaluate structure-activity relationships for optimized analogs.

Pulmonary and Intratracheal Administration of Therapeutic Peptides and Proteins

AT-1002 TFA is indicated for pulmonary and intratracheal drug delivery applications where a quantifiable 5.2-fold increase in systemic exposure of co-administered peptides (e.g., salmon calcitonin) is required [2]. The compound's reversible TEER reduction and established safety threshold (no cytotoxicity <0.0028% w/v) support its use in inhalation formulations aimed at improving the bioavailability of macromolecules via the respiratory epithelium.

Oral Delivery of Low-Bioavailability Macromolecules (e.g., Low Molecular Weight Heparins, Antisense Oligonucleotides)

AT-1002 TFA is suitable for oral drug delivery studies where the goal is to achieve clinically meaningful oral bioavailability from an essentially zero baseline. As demonstrated with ardeparin, AT-1002 co-administration at 100 µg/kg yields a 20.5% relative oral bioavailability [3], representing a substantial improvement for molecules otherwise limited to parenteral administration. The defined safety window (no GI morphological damage at 100 µg/kg) makes AT-1002 a viable candidate for oral formulation development.

Blood-Brain Barrier Penetration and CNS Drug Delivery Research

For CNS-targeted delivery, AT-1002 TFA offers a distinct selectivity advantage over other TJ modulators such as ADT-6, HAV-6, and C-CPE, which preferentially act on intestinal epithelium [4]. Researchers investigating paracellular permeability enhancement at the blood-brain barrier should select AT-1002 based on its demonstrated selectivity for brain endothelial cells in coculture models, potentially reducing off-target effects on peripheral epithelial barriers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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